molecular formula C20H22N2O6 B026794 Dehydro Nisoldipine CAS No. 103026-83-1

Dehydro Nisoldipine

カタログ番号: B026794
CAS番号: 103026-83-1
分子量: 386.4 g/mol
InChIキー: PCNPLNDGLOCZGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydro Nisoldipine (CAS 103026-83-1) is a chemical derivative of the dihydropyridine class, structurally related to the calcium channel blocker Nisoldipine. Its molecular formula is C₂₀H₂₂N₂O₆, with an average molecular weight of 386.404 g/mol and a single isotopic mass of 386.147786 . The compound features a pyridine ring substituted with methyl, nitro, and ester groups. Its IUPAC name is 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, and its SMILES notation is CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC .

It is recognized as a deuterated analog (e.g., this compound-d7) in analytical standards .

準備方法

Synthetic Routes and Reaction Conditions: Dehydro Nisoldipine can be synthesized through various methods. One common approach involves the solvent evaporation technique to create an amorphous solid dispersion of the compound. This method includes the use of rotary evaporation and spray drying techniques to stabilize the amorphous form of this compound . Another method involves the solvent casting technique to develop solid dispersion-based sublingual films, which improve the dissolution and bioavailability of the compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale spray drying techniques to ensure the stability and solubility of the compound. The use of polymers such as polyvinylpyrrolidone (PVP) helps in stabilizing the amorphous form and improving the solubility and dissolution properties .

化学反応の分析

科学的研究の応用

Hypertension Management

Dehydro nisoldipine is primarily utilized in managing hypertension. Its efficacy as an antihypertensive agent has been established through various clinical studies demonstrating significant reductions in both systolic and diastolic blood pressure . The drug's prolonged action allows for once-daily dosing, improving patient compliance.

Angina Pectoris

Similar to other dihydropyridine calcium channel blockers, this compound is effective in treating chronic stable angina pectoris and Prinzmetal's variant angina. By reducing myocardial oxygen demand through vasodilation, it alleviates anginal symptoms .

Antiviral Potential

Recent studies have indicated that nisoldipine (and by extension, its derivative this compound) exhibits antiviral properties against influenza A virus by interfering with viral entry into host cells. This suggests potential applications in antiviral drug development, particularly in response to emerging viral threats like SARS-CoV-2 .

Pharmacokinetics and Safety Profile

This compound demonstrates a relatively low oral bioavailability of about 5%, but it is well absorbed into systemic circulation . The pharmacokinetic profile shows predictable accumulation during multiple dosing regimens, with a high protein binding rate (99%) which influences its distribution and efficacy.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Bioavailability~5%
Protein Binding99%
Volume of DistributionNot Available
MetabolismHepatic (CYP3A4)

Clinical Trials

Clinical trials have consistently shown that this compound effectively lowers blood pressure with minimal side effects compared to other antihypertensive agents. For instance, a double-blind study involving over 600 patients demonstrated significant placebo-subtracted reductions in blood pressure over a 24-hour period .

Antiviral Studies

In vitro studies have confirmed the antiviral activity of nisoldipine against multiple strains of influenza A virus. The mechanism involves inhibition of viral internalization, suggesting that this compound may be explored further as a lead compound for developing antiviral therapies .

類似化合物との比較

Structural and Physicochemical Properties

Nisoldipine (Parent Compound)

  • Structure : Nisoldipine (CAS 63585-24-0) shares a dihydropyridine core but lacks the dehydrogenation present in Dehydro Nisoldipine.
  • Solubility : Classified as a BCS Class II drug, Nisoldipine has low aqueous solubility (5.91 µg/mL) but exhibits enhanced solubility in amphiphilic polymers like Soluplus® due to hydrogen bonding between its N-H groups and the polymer’s hydroxyl groups .
  • Pharmacokinetics : In vivo studies show that Nisoldipine increases the AUC(0-t), AUC(0-∞), and Cmax of co-administered drugs like lacosamide, indicating significant metabolic interactions .

This compound

  • Solubility: No explicit solubility data are available, but structural modifications likely result in lower aqueous solubility than Nisoldipine.
  • Analytical Use : Deuterated forms (e.g., this compound-d7) serve as internal standards in mass spectrometry .

Other Related Compounds

  • 4-Hydroxy Nisoldipine : A hydroxylated metabolite of Nisoldipine with altered pharmacokinetic properties, such as extended half-life .
  • Nilvadipine-d4: A deuterated analog of Nilvadipine, another dihydropyridine calcium channel blocker, used for analytical quantification .

Pharmacokinetic and Toxicological Profiles

Parameter Nisoldipine This compound
Aqueous Solubility 5.91 µg/mL (enhanced by Soluplus®) Not reported
Metabolic Role Parent drug; CYP3A4 substrate Presumed impurity/degradation product
Toxicity Data Well-characterized Limited toxicological studies
Analytical Use Therapeutic agent Research standard

Key Research Findings

Solubility Enhancement : Nisoldipine’s solubility increases linearly with Soluplus® concentration (r² = 0.9876), forming micellar structures . This compound’s structural differences may hinder similar interactions.

Pharmacokinetic Interactions : Nisoldipine significantly alters lacosamide’s pharmacokinetics, but this compound’s metabolic impact remains unstudied .

生物活性

Dehydro nisoldipine, a derivative of nisoldipine, is a dihydropyridine calcium channel blocker (CCB) that has shown significant biological activity in various studies. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound

Nisoldipine is primarily used for managing hypertension and angina pectoris by inhibiting calcium influx in vascular smooth muscle and cardiac tissues. This compound, while structurally similar, exhibits unique pharmacokinetic and pharmacodynamic properties that enhance its therapeutic potential.

This compound functions by blocking L-type calcium channels, leading to reduced intracellular calcium levels. This action results in:

  • Vasodilation : Decreased peripheral vascular resistance.
  • Negative Inotropic Effects : Reduced contractility in cardiac muscle.

These effects contribute to lowering blood pressure and alleviating angina symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Rapidly absorbed with a bioavailability of approximately 5.5% due to extensive first-pass metabolism.
  • Distribution : Highly protein-bound (>99%), with significant interindividual variability.
  • Elimination : Primarily metabolized in the liver, with renal excretion of metabolites.

Case Studies

  • Hypertension Management :
    A study comparing the efficacy of this compound against amlodipine in African American patients demonstrated significant reductions in 24-hour ambulatory blood pressure. The results indicated a mean change from baseline of -23/-16 mm Hg for this compound compared to -20/-15 mm Hg for amlodipine, showing comparable efficacy (p=0.07 for systolic BP) .
  • Angina Pectoris :
    In a clinical trial involving patients with chronic stable angina, this compound improved exercise tolerance significantly compared to placebo, with a reduction in anginal episodes reported .

Biological Activity Against Pathogens

Recent studies have highlighted the antiviral properties of this compound against influenza A virus (IAV). It was found to inhibit IAV infection by reducing intracellular calcium uptake, which is crucial for viral entry and replication. This suggests potential applications beyond cardiovascular diseases .

Adverse Effects

The safety profile of this compound is generally favorable. Common adverse effects reported in clinical trials include:

  • Peripheral Edema : 22% incidence.
  • Headache : 22% incidence.
  • Dizziness : 5% incidence.

These effects were mild and typically resolved without discontinuation of therapy .

Summary Table of Biological Activity

ActivityMechanismClinical Implication
Calcium Channel BlockadeInhibits L-type calcium channelsReduces blood pressure
VasodilationDecreases peripheral resistanceAlleviates angina symptoms
Antiviral ActivityReduces intracellular Ca²⁺ levelsPotential treatment for IAV infection

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Dehydro Nisoldipine in pharmaceutical formulations?

A reversed-phase HPLC method with UV detection has been optimized for this compound analysis. The method uses a C18 column, a mobile phase of methanol, potassium dihydrogen phosphate (0.01 M), and hexane sulphonic acid sodium salt (25:65:10 v/v) at pH 4.0, with a flow rate of 1.0 mL/min. Detection is at 275 nm, yielding a retention time of 7.43 minutes. Validation parameters include linearity (5–30 µg/mL), LOD (0.4 µg/mL), LOQ (1.0 µg/mL), and recovery (97.2–103.1%) .

Q. How can the identity and purity of this compound be confirmed in synthesized samples?

Characterization involves LC-MS for molecular weight confirmation, NMR for structural elucidation, and HPLC for purity assessment. For novel batches, comparative analysis with reference standards (e.g., TRC D229900) is critical. Degradation studies under stress conditions (light, heat, pH) can further validate stability and purity thresholds .

Q. What are the primary pharmacological mechanisms of this compound compared to its parent compound, Nisoldipine?

this compound retains calcium channel-blocking activity but may exhibit altered binding kinetics due to structural modifications. Studies in rat aorta show that Nisoldipine inhibits voltage-gated Ca²⁺ influx (e.g., KCl-induced depolarization) and receptor-operated Ca²⁺ entry (e.g., noradrenaline-stimulated pathways). However, ~38% of noradrenaline-induced Ca²⁺ influx remains resistant to inhibition, suggesting tissue-specific binding heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?

Discrepancies in pharmacological responses (e.g., variable inhibition of Ca²⁺ influx) may arise from differences in tissue preparation, incubation conditions (KCl concentration, noradrenaline pre-treatment), or binding site heterogeneity. Systematic replication of protocols (e.g., preincubation in depolarizing solutions) and comparative binding assays ([³H]-isradipine displacement studies) are recommended to isolate confounding variables .

Q. What experimental designs are optimal for studying this compound’s degradation pathways?

Stress testing under hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions, followed by LC-MS/MS analysis, can identify degradation products. For example, forced degradation of Nisoldipine under alkaline conditions generates this compound as a major metabolite. Kinetic studies with Arrhenius plots predict shelf-life stability under storage conditions .

Q. How can researchers address challenges in reproducing this compound’s pharmacokinetic data across studies?

Variability in bioavailability studies may stem from differences in formulation excipients, dissolution rates, or metabolic enzyme interactions. Standardized protocols for plasma sample preparation (solid-phase extraction), LC-MS/MS quantification, and cross-validation with internal standards (e.g., deuterated analogs like this compound-d7) improve reproducibility .

Q. Methodological Considerations

Table 1: Key HPLC Parameters for this compound Analysis

ParameterValue
ColumnAgilent ZORBAX Eclipse Plus C18
Mobile PhaseMethanol:0.01 M KH₂PO₄:Hexane Sulphonic Acid (25:65:10)
Flow Rate1.0 mL/min
Detection Wavelength275 nm
Retention Time7.43 min
Linearity Range5–30 µg/mL
LOD/LOQ0.4 µg/mL / 1.0 µg/mL

Table 2: Pharmacodynamic Data from Rat Aorta Studies

ConditionCa²⁺ Influx Inhibition (%)Contraction Inhibition (%)
KCl depolarization100100
Noradrenaline stimulation6260

Q. Research Gaps and Future Directions

  • Binding Site Heterogeneity: Investigate tissue-specific differences in this compound’s affinity using radioligand binding assays ([³H]-isradipine) under varied KCl/noradrenaline conditions .
  • Degradation Pathway Elucidation: Combine LC-MS/MS with computational modeling to predict and validate degradation intermediates under stress conditions .

特性

IUPAC Name

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNPLNDGLOCZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439109
Record name Dehydro Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103026-83-1
Record name Dehydro nisoldipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydro Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRO NISOLDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 12566272
Dehydro Nisoldipine
CID 12566272
CID 12566272
Dehydro Nisoldipine
CID 12566272
CID 12566272
Dehydro Nisoldipine
CID 12566272
CID 12566272
Dehydro Nisoldipine
CID 12566272
CID 12566272
Dehydro Nisoldipine
CID 12566272
CID 12566272
Dehydro Nisoldipine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。